5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as an intermediate in the synthesis of various biologically active molecules and its applications in different fields such as agriculture and pharmaceuticals .
Preparation Methods
The synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of amino, methyl, and ethyl functional groups into a pyrazole ring. One common method is through the reaction of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting 3-methyl-1-ethyl-1H-pyrazole-4-carbonitrile with ammonia or an amine source . The reaction conditions often involve the use of solvents like ethanol and heating to facilitate the reaction .
Chemical Reactions Analysis
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation Reactions: It can react with carbonyl compounds to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines
Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ethyl group, which may affect its reactivity and applications.
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide:
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-methanol: Has a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBCFKGNFXCNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444603 |
Source
|
Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102997-29-5 |
Source
|
Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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